molecular formula C5H2Br2IN B1430625 3,5-Dibromo-4-iodopyridine CAS No. 1214383-75-1

3,5-Dibromo-4-iodopyridine

Cat. No.: B1430625
CAS No.: 1214383-75-1
M. Wt: 362.79 g/mol
InChI Key: QEGNZPFIIRTNBJ-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-iodopyridine is a halogenated pyridine . It is an important fine-chemical intermediate and is widely used in medicine and pesticide fields .


Synthesis Analysis

The synthesis of this compound involves taking 3,5-dibromo-4-aminopyridine as an initial raw material to perform diazotization . The process is simple to operate, high in reaction yield (65-83%), and good in reaction selectivity . Industrial production can be easily implemented, and the product does not contain isomerides difficult to separate .


Molecular Structure Analysis

The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 362.79 . It is very slightly soluble in water . The density is calculated to be 2.646±0.06 g/cm^3 .

Scientific Research Applications

Synthesis and Reactivity

3,5-Dibromo-4-iodopyridine and related compounds have been extensively studied for their reactivity and utility in synthesis. For example, Banks, Haszeldine, and Phillips (1977) detailed the synthesis and reactions of chlorotrifluoro- and dichlorodifluoro-4-iodopyridines, which are structurally similar to this compound (Banks, Haszeldine, & Phillips, 1977). Takács et al. (2012) explored the aminocarbonylation of iodo- and dibromopyridazinones, demonstrating the high reactivity of these compounds in palladium-catalysed reactions (Takács et al., 2012).

Crystal Engineering

Research by Logothetis et al. (2004) highlights the application of dibromopyridinium compounds, which are closely related to this compound, in crystal engineering. They investigated the crystal structures involving short C–Br⋯I halogen bonding, which is crucial in the design of new materials (Logothetis et al., 2004).

Halogen-rich Intermediates

5-Bromo-2-chloro-4-fluoro-3-iodopyridine, an analogue of this compound, has been synthesized by Wu et al. (2022) as a halogen-rich intermediate. This compound serves as a valuable building block in medicinal chemistry, showcasing the utility of halogenated pyridines in drug development (Wu et al., 2022).

Mechanism of Action

While the mechanism of action for 3,5-Dibromo-4-iodopyridine specifically was not found, it’s worth noting that halogenated pyridines are often used as molecular scaffolds for active pharmaceutical ingredients (APIs) and as substrates for synthetic chemistry .

Safety and Hazards

3,5-Dibromo-4-iodopyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3,5-dibromo-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2IN/c6-3-1-9-2-4(7)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGNZPFIIRTNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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